

Application Notes: Protein Crosslinking with Dimethyl Adipimideate (DMA)

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Compound of Interest

Compound Name: Dimethyl adipimideate

Cat. No.: B082370

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Introduction

Dimethyl adipimideate (DMA) is a homobifunctional imidoester crosslinker used to covalently link proteins and study their interactions and quaternary structure. DMA targets primary amines (primarily the ϵ -amino group of lysine residues) to form stable amidine bonds. This crosslinking reaction is specific and occurs under mild physiological conditions, preserving the native structure of protein complexes. DMA is a water-soluble, membrane-permeable reagent, making it suitable for both in vitro and in vivo crosslinking studies. The spacer arm length of DMA is 8.6 Å.

Mechanism of Action

The imidoester functional groups of DMA react with primary amines in a two-step process. First, the amine attacks the imidoester carbon, forming a tetrahedral intermediate. Subsequently, a methanol molecule is eliminated, resulting in the formation of a stable amidine bond. This reaction preserves the positive charge of the original amino group, which can help maintain the native conformation of the protein.

Applications

- **Analysis of Protein Quaternary Structure:** DMA can be used to determine the number and arrangement of subunits in a protein complex.^[1]

- **Identification of Protein-Protein Interactions:** By crosslinking interacting proteins, DMA facilitates the identification of binding partners.
- **Stabilization of Protein Complexes:** Crosslinking can stabilize transient or weak protein interactions for subsequent analysis by techniques such as SDS-PAGE, mass spectrometry, or cryo-electron microscopy.

Quantitative Data Summary

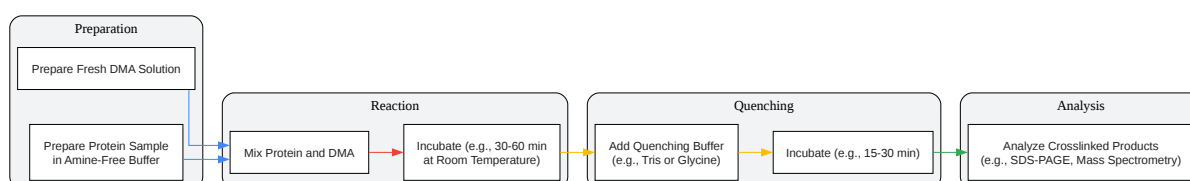
The following table summarizes typical reaction conditions for protein crosslinking with DMA, compiled from various sources. Optimal conditions may vary depending on the specific proteins and experimental goals and should be determined empirically.

Parameter	Recommended Range/Value	Notes
DMA Concentration	10- to 30-fold molar excess over protein	For protein concentrations >5 mg/mL, a 10-fold molar excess is often sufficient. For concentrations <5 mg/mL, a 20- to 30-fold molar excess is recommended.[2][3] In some protocols, concentrations are given as 1-2 mg/mL.[1]
Protein Concentration	0.25 - 5 mg/mL	The optimal concentration should be determined empirically.[1][2][3]
Reaction Buffer	Phosphate, Borate, HEPES, or Triethanolamine buffers	Buffers should be free of primary amines (e.g., Tris or glycine) as they will compete with the crosslinking reaction. [1][2][3]
pH	7.0 - 9.0	The reaction is more efficient at alkaline pH, with an optimal range of 8.0-9.0.[2][3][4]
Reaction Temperature	Room Temperature or on Ice	Room temperature is common, [1][2][3][5] but reactions can be performed on ice to slow down the reaction and potentially reduce non-specific crosslinking.[5]
Reaction Time	30 - 180 minutes	Incubation times can vary significantly. A common range is 30-60 minutes,[2][3] while some protocols suggest up to 3 hours.[1] For cellular crosslinking, 45 minutes has been reported.[5]

Quenching Reagent	Tris buffer, Glycine, or Acetic Acid	A quenching reagent with primary amines is added to stop the reaction by consuming excess DMA.[1][2][3][6]
Quenching Concentration	20-50 mM final concentration (Tris or Glycine)	The quenching reaction is typically allowed to proceed for 15-30 minutes.[1][2]

Experimental Workflow

The following diagram illustrates the general workflow for protein crosslinking using DMA.



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Caption: General workflow for protein crosslinking with DMA.

Detailed Experimental Protocol

This protocol provides a general procedure for crosslinking proteins in solution using DMA. Optimization may be required for specific applications.

Materials

- **Dimethyl adipimidate dihydrochloride (DMA)**

- Amine-free reaction buffer (e.g., 20 mM Sodium Phosphate, 150 mM NaCl, pH 8.0; or 0.2 M Triethanolamine, pH 8.0)[1][2][3]
- Purified protein sample
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M Glycine, pH 8.0)
- SDS-PAGE loading buffer (e.g., Laemmli sample buffer)[1]
- Microcentrifuge tubes
- Pipettes and tips

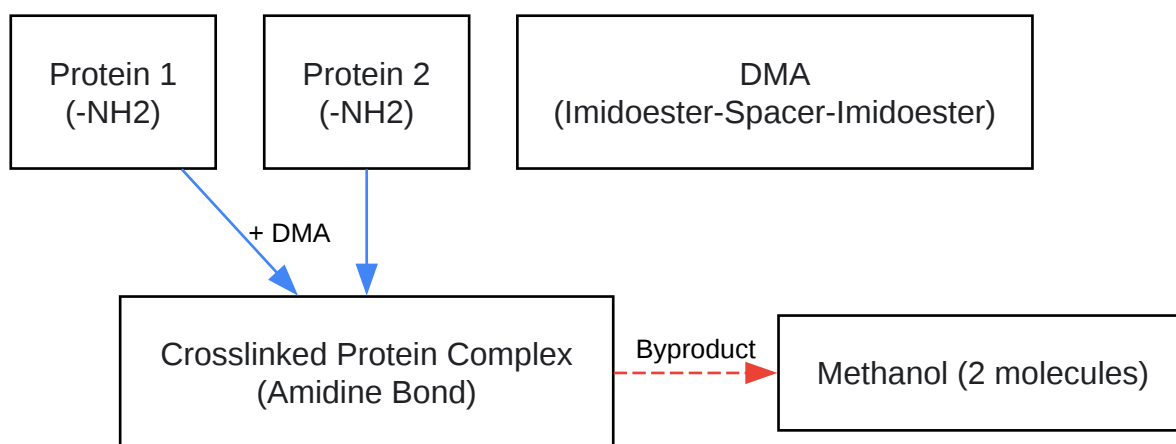
Procedure

- Prepare the Protein Sample:
 - Dialyze or buffer-exchange the purified protein sample into the amine-free reaction buffer to remove any primary amines.
 - Adjust the protein concentration to the desired working range (e.g., 1 mg/mL).
- Prepare the DMA Solution:
 - Important: DMA is moisture-sensitive and should be equilibrated to room temperature before opening to prevent condensation.[2][3] It is also recommended to use a fresh vial for each experiment.
 - Immediately before use, dissolve the DMA in the reaction buffer to the desired stock concentration (e.g., 6 mg/mL).[1]
 - If necessary, adjust the pH of the DMA solution to the desired reaction pH (e.g., 8.0-8.5) with a small amount of NaOH.[1]
- Crosslinking Reaction:
 - In a microcentrifuge tube, combine the protein sample with the freshly prepared DMA solution to achieve the desired final molar excess of the crosslinker.

- For example, to achieve a final DMA concentration of 1 mg/mL in a 100 μ L reaction containing 1 mg/mL protein, add the appropriate volume of the DMA stock solution.
- Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes or up to 3 hours).^{[1][2][3]} Gentle mixing during incubation may be beneficial.
- Quenching the Reaction:
 - To stop the crosslinking reaction, add the quenching buffer to a final concentration of 20-50 mM (e.g., add 10 μ L of 1 M Tris-HCl, pH 8.0 to a 100 μ L reaction).^{[1][2][3]}
 - Incubate for an additional 15-30 minutes at room temperature to ensure all unreacted DMA is quenched.^[1]
- Analysis of Crosslinked Products:
 - Add an equal volume of SDS-PAGE loading buffer to the quenched reaction mixture.
 - Heat the samples if required by your standard SDS-PAGE protocol.
 - Analyze the crosslinked products by SDS-PAGE. The appearance of higher molecular weight bands corresponding to dimers, trimers, etc., indicates successful crosslinking.^[1]
 - Further analysis can be performed using techniques such as Western blotting or mass spectrometry to identify the crosslinked proteins and interaction sites.

Signaling Pathway/Logical Relationship Diagram

The following diagram illustrates the chemical reaction of DMA with primary amines on proteins, leading to the formation of crosslinks.



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Caption: DMA crosslinking reaction with protein primary amines.

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